- Electromagnetic mill promoted mechanochemical palladium-catalyzed solid state cyanation of aryl bromides using non-toxic K4[Fe(CN)6], Green Chemistry, 2023, 25(6), 2279-2286
Cas no 91634-11-6 (1-methylindole-5-carbonitrile)
1-methylindole-5-carbonitrile structure
Product Name:1-methylindole-5-carbonitrile
N.o CAS:91634-11-6
MF:C10H8N2
MW:156.183921813965
MDL:MFCD09025840
CID:799978
PubChem ID:11412513
Update Time:2024-10-26
1-methylindole-5-carbonitrile Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Methyl-1H-indole-5-carbonitrile
- 1H-Indole-5-carbonitrile,1-methyl-
- 1-methylindole-5-carbonitrile
- 1H-Indole-5-carbonitrile,1-methyl
- 1-methyl-indole-5-carbonitrile
- 5-cyano-1-methylindole
- 5-cyanoindole methyl ester
- 5-cyano-N-methylindole
- N-methyl-5-cyanoindole
- 1-Methyl-1H-indole-5-carbonitrile (ACI)
- Indole-5-carbonitrile, 1-methyl- (7CI)
- ALBB-010773
- A1-01201
- 1-METHYL-1H-INDOL-5-YL CYANIDE
- AKOS005172560
- 1H-Indole-5-carbonitrile, 1-methyl-
- AS-8588
- MFCD09025840
- DTXSID70465001
- SCHEMBL1779268
- SY081344
- J-504891
- CS-0036610
- 91634-11-6
- DYZZFEHAJOLDEX-UHFFFAOYSA-N
- PB48486
- STL426863
-
- MDL: MFCD09025840
- Inchi: 1S/C10H8N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,1H3
- Chave InChI: DYZZFEHAJOLDEX-UHFFFAOYSA-N
- SMILES: N#CC1C=C2C=CN(C2=CC=1)C
Propriedades Computadas
- Massa Exacta: 156.06900
- Massa monoisotópica: 156.068748264g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 0
- Complexidade: 215
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.4
- Superfície polar topológica: 28.7Ų
Propriedades Experimentais
- Densidade: 1.09
- Ponto de Fusão: 72 °C
- Ponto de ebulição: 327.8°Cat760mmHg
- Ponto de Flash: 152°C
- Índice de Refracção: 1.603
- PSA: 28.72000
- LogP: 2.04998
1-methylindole-5-carbonitrile Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-methylindole-5-carbonitrile Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM235713-5g |
1-Methyl-1H-indole-5-carbonitrile |
91634-11-6 | 95% | 5g |
$430 | 2021-08-04 | |
| TRC | M320960-50mg |
1-Methyl-1H-indole-5-carbonitrile |
91634-11-6 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M320960-100mg |
1-Methyl-1H-indole-5-carbonitrile |
91634-11-6 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M320960-500mg |
1-Methyl-1H-indole-5-carbonitrile |
91634-11-6 | 500mg |
$ 210.00 | 2022-06-04 | ||
| Alichem | A199008154-5g |
1-Methyl-1H-indole-5-carbonitrile |
91634-11-6 | 95% | 5g |
$703.50 | 2023-08-31 | |
| Alichem | A199008154-10g |
1-Methyl-1H-indole-5-carbonitrile |
91634-11-6 | 95% | 10g |
$1022.42 | 2023-08-31 | |
| Alichem | A199008154-25g |
1-Methyl-1H-indole-5-carbonitrile |
91634-11-6 | 95% | 25g |
$1420.40 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M178205-1g |
1-methylindole-5-carbonitrile |
91634-11-6 | 97% | 1g |
¥241.90 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 061448-500mg |
1-Methyl-1H-indole-5-carbonitrile |
91634-11-6 | 500mg |
2568CNY | 2021-05-07 | ||
| Matrix Scientific | 061448-500mg |
1-Methyl-1H-indole-5-carbonitrile |
91634-11-6 | 500mg |
$72.00 | 2023-09-09 |
1-methylindole-5-carbonitrile Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate , 1,1′-Bis(di-tert-butylphosphino)ferrocene Solvents: Methanol ; 3 h
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Water ; rt
1.2 0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Water ; rt
Referência
- Scalable Electrochemical Aerobic Oxygenation of Indoles to Isatins without Electron Transfer Mediators by Merging with an Oxygen Reduction Reaction, Organic Letters, 2022, 24(23), 4229-4233
Método de produção 3
Condições de reacção
1.1 Catalysts: Magnesium oxide Solvents: Dimethylformamide ; 30 min, 170 °C
Referência
- Magnesium oxide as a heterogeneous and recyclable base for the N-methylation of indole and O-methylation of phenol using dimethyl carbonate as a green methylating agent, RSC Advances, 2014, 4(91), 50271-50276
Método de produção 4
Condições de reacção
1.1 Reagents: Sodium hydride Catalysts: Potassium iodide Solvents: Dimethylformamide ; 0 °C; 25 - 80 °C
1.2 Solvents: Water
1.2 Solvents: Water
Referência
- Design, synthesis and biological evaluation of 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles as novel xanthine oxidase inhibitors, European Journal of Medicinal Chemistry, 2020, 190,
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium carbonate , Ceric ammonium nitrate Catalysts: Copper(II) triflate Solvents: Dimethylformamide ; 24 h, 130 °C
Referência
- Revisiting the synthesis of aryl nitriles: a pivotal role of CAN, Organic & Biomolecular Chemistry, 2021, 19(6), 1344-1351
Método de produção 6
Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: (SP-4-1)-Dichlorobis[1-(dicyclohexylphosphino-κP)piperidine]palladium Solvents: N-Methyl-2-pyrrolidone ; 12 h, 140 °C; 140 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referência
- Cyanation of Aryl Bromides with K4[Fe(CN)6] Catalyzed by Dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium, a Molecular Source of Nanoparticles, and the Reactions Involved in the Catalyst-Deactivation Processes, Chemistry - A European Journal, 2012, 18(10), 2978-2986
Método de produção 7
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; reflux
Referência
- C2-H Arylation of Indoles Catalyzed by Palladium-Containing Metal-Organic-Framework in γ-Valerolactone, ChemSusChem, 2020, 13(10), 2786-2791
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C → rt; 5 min, rt; rt → 0 °C
1.2 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
- Aryldiazonium Salt-Triggered [2 + 2 + 1] Heteroannulation of Indoles by an Arylhydrazone Radical-Relayed 1,5-Hydrogen Atom Transfer, Organic Letters, 2023, 25(35), 6549-6554
Método de produção 9
Condições de reacção
1.1 Reagents: 1,4-Dihydro-2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)pyrazine Catalysts: 1,10-Phenanthroline , Nickel(2+), hexakis(acetonitrile)-, (OC-6-11)-, tetrafluoroborate(1-) (1:2) Solvents: Acetonitrile ; 24 h, 80 °C
1.2 Reagents: Ethyl acetate
1.2 Reagents: Ethyl acetate
Referência
- Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C-CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine, Chemical Science, 2019, 10(4), 994-999
Método de produção 10
Condições de reacção
1.1 Reagents: Zinc oxide (ZnO) , Oxygen Catalysts: 2,2′-Bipyridine , Bis(acetylacetonato)nickel , Aluminum chloride Solvents: 1,2-Dimethoxyethane ; 12 h, 145 °C
Referência
- Ni-Mediated Generation of "CN" Unit from Formamide and Its Catalysis in the Cyanation Reactions, ACS Catalysis, 2019, 9(4), 3360-3365
Método de produção 11
Condições de reacção
1.1 Reagents: Butyllithium , tert-Butyllithium Solvents: Pentane , Tetrahydrofuran , Hexane ; 30 min, -78 °C
1.2 30 min, 50 °C
1.3 Reagents: Potassium tert-butoxide , 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-amino-, iodide, hydriodide (1:1:1) Solvents: Tetrahydrofuran ; 5 min, rt; 10 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
1.2 30 min, 50 °C
1.3 Reagents: Potassium tert-butoxide , 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-amino-, iodide, hydriodide (1:1:1) Solvents: Tetrahydrofuran ; 5 min, rt; 10 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
Referência
- Momentary click nitrile synthesis enabled by an aminoazanium reagent, Organic Chemistry Frontiers, 2022, 9(13), 3420-3427
Método de produção 12
Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: 1,4-Dioxane ; 6 h, 100 °C; 100 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Referência
- Rhodium-Catalyzed Transnitrilation of Aryl Boronic Acids with Dimethylmalononitrile, Angewandte Chemie, 2016, 55(1), 326-330
1-methylindole-5-carbonitrile Raw materials
- 5-Bromo-1-methyl-1h-indole
- Potassium hexacyanoferrate
- 5-Cyanoindole
- (1-methyl-1H-indol-5-yl)boronic acid
- Formamide
- Dimethylmalononitrile
1-methylindole-5-carbonitrile Preparation Products
1-methylindole-5-carbonitrile Literatura Relacionada
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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- 24662-37-1(1-Methyl-1H-indole-3-carbonitrile)
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